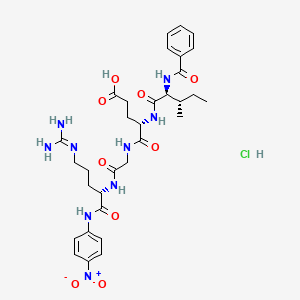
benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is particularly known for its role as a chromogenic substrate for Factor Xa, an enzyme involved in the blood coagulation cascade . The compound’s structure includes a benzoyl group, a sequence of amino acids (isoleucine, glutamic acid, glycine, and arginine), and a p-nitroanilide group, which allows for colorimetric detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using techniques like HPLC to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide primarily undergoes enzymatic cleavage reactions. Factor Xa specifically cleaves the peptide bond between arginine and p-nitroanilide, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Enzymes: Factor Xa is the primary enzyme used.
Buffers: Reactions are typically carried out in buffered solutions at physiological pH (around 7.4).
Detection: The release of p-nitroaniline is measured at 405 nm using a spectrophotometer.
Major Products
The major product of the enzymatic reaction is p-nitroaniline, which is quantified to measure Factor Xa activity .
Scientific Research Applications
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate in studies of enzyme kinetics and inhibitor screening.
Biology: It is used to study the activity of Factor Xa and other proteases involved in blood coagulation.
Medicine: The compound is used in diagnostic assays to monitor anticoagulant therapy and to study coagulation disorders.
Industry: It is employed in the development of new anticoagulant drugs and in quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide involves its cleavage by Factor Xa. Factor Xa recognizes and binds to the peptide sequence Ile-Glu-Gly-Arg, cleaving the bond between arginine and p-nitroanilide. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of Factor Xa can thus be quantified by measuring the amount of p-nitroaniline produced .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin: Another chromogenic substrate for Factor Xa, but with a different chromophore.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: A substrate for caspase enzymes, used in apoptosis studies.
Uniqueness
Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide is unique due to its specific recognition by Factor Xa and its use in colorimetric assays. The p-nitroanilide group allows for easy detection and quantification of enzyme activity, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
60457-00-3 |
|---|---|
Molecular Formula |
C32H44ClN9O9 |
Molecular Weight |
734.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C32H43N9O9.ClH/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H/t19-,23-,24-,27-;/m0./s1 |
InChI Key |
KQJTXYQXRHCWKW-PJSBSAQXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


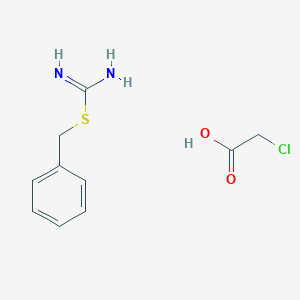

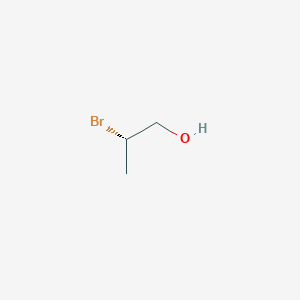
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
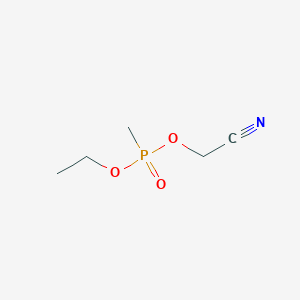
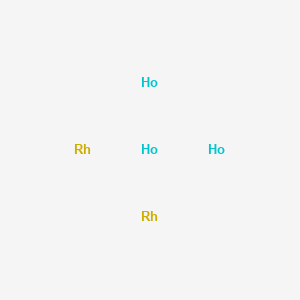
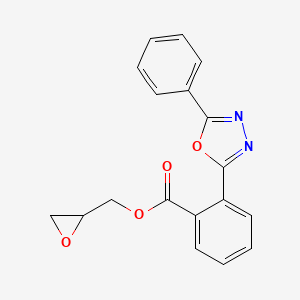
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
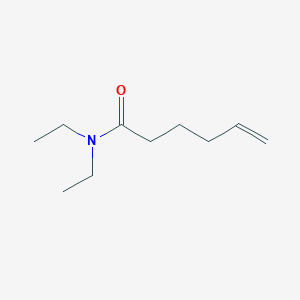
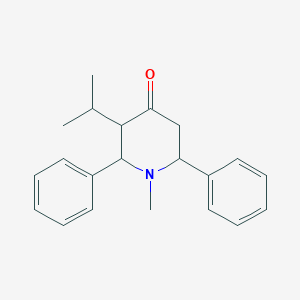
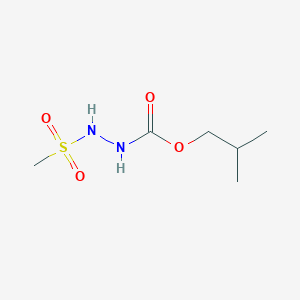


![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)
